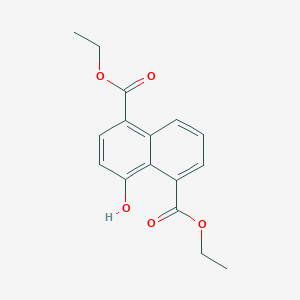![molecular formula C10H16ClNO3S B14510485 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride CAS No. 62872-88-2](/img/structure/B14510485.png)
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It is a pyridinium salt with a sulfonyl group and an isopropyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine itself can act as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydropyridine derivatives, and various substituted pyridinium salts, depending on the specific reaction and conditions used.
Scientific Research Applications
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridinium ring can interact with receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridine: Lacks the chloride ion, leading to different reactivity and properties.
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)quinolinium chloride: Contains a quinoline ring instead of a pyridine ring, resulting in different biological activities.
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)benzyl chloride: Contains a benzyl group instead of a pyridinium ring, leading to different chemical reactivity.
Uniqueness
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is unique due to its combination of a pyridinium ring, sulfonyl group, and isopropyl ether moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
62872-88-2 |
|---|---|
Molecular Formula |
C10H16ClNO3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
propan-2-yl 2-pyridin-1-ium-1-ylethanesulfonate;chloride |
InChI |
InChI=1S/C10H16NO3S.ClH/c1-10(2)14-15(12,13)9-8-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CQCYUXDSIPYGPN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OS(=O)(=O)CC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)
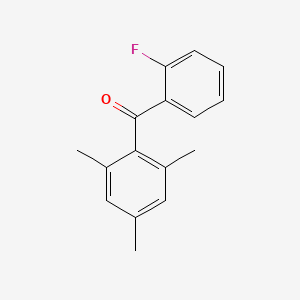
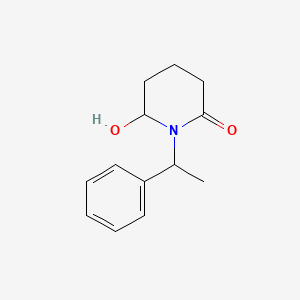
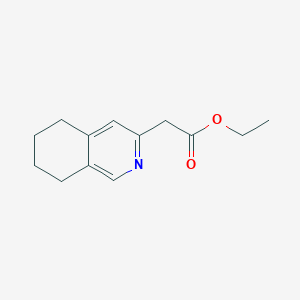
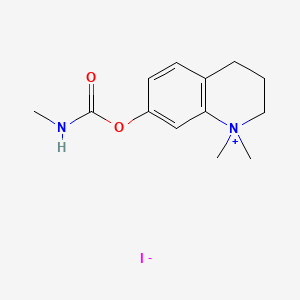

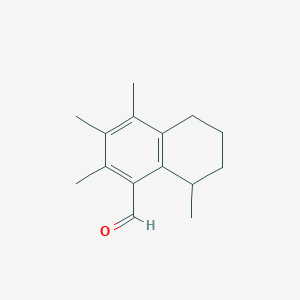
![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
